molecular formula C19H19ClN2O3 B6767992 N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6767992
M. Wt: 358.8 g/mol
InChI Key: FPNFEVXZWFHQOE-UHFFFAOYSA-N
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Description

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzoxepin ring with a pyridine carboxamide moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-14-4-1-3-13-15(5-2-8-25-18(13)14)22-19(24)12-9-16(11-6-7-11)21-17(23)10-12/h1,3-4,9-11,15H,2,5-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNFEVXZWFHQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Cl)OC1)NC(=O)C3=CC(=O)NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxepin Ring: The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor such as a chlorinated phenol and an appropriate alkene under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzoxepin ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyridine Carboxamide: The pyridine ring is synthesized separately, often starting from a cyclopropyl ketone and a nitrile, followed by cyclization and oxidation steps.

    Coupling of the Two Moieties: The final step involves coupling the benzoxepin and pyridine carboxamide moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and benzoxepin rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the benzoxepin ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzoxepin derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxamide stands out due to its specific combination of a benzoxepin ring and a pyridine carboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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